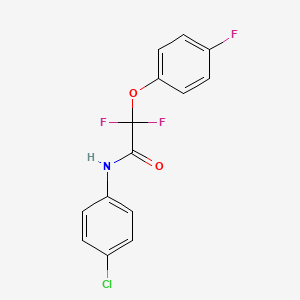

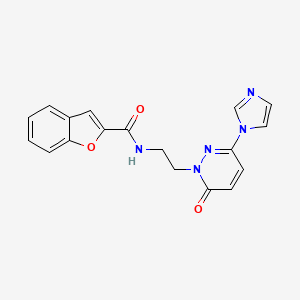

4-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 2-thiopheneethylamine (also known as 2-(thiophen-2-yl)ethanamine ) with other functional groups. Notably, it can undergo microwave-induced condensation with iminodiacetic acid to form corresponding piperazine-2,6-dione derivatives . Additionally, it has been investigated as a potential substitute for pyridine ligands in hybrid solar cells .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Photodynamic Therapy Applications

Compounds with complex aromatic and heterocyclic structures, such as phthalocyanines, have been explored for their photodynamic therapy (PDT) applications, particularly in cancer treatment. These compounds, characterized by their ability to generate singlet oxygen upon light activation, are valuable in targeting and destroying cancer cells with minimal damage to surrounding healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiulcer Agents

The synthesis of imidazo[1,2-a]pyridines substituted at specific positions has shown potential as antisecretory and cytoprotective antiulcer agents. These compounds have demonstrated good cytoprotective properties in various models, suggesting their utility in developing new treatments for ulcers and related gastrointestinal disorders (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antioxidant Activity

Amino-substituted benzamide derivatives are attractive for their potential as antioxidants. Their electrochemical oxidation mechanisms, crucial in scavenging free radicals, provide insights into their antioxidant activity. These compounds, through specific functional group modifications, can act as powerful antioxidants, offering protection against oxidative stress (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Nematocidal Activity

The design and synthesis of novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been evaluated for their nematocidal activities. Some compounds exhibited promising activity against nematodes, highlighting their potential as lead compounds for the development of new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Anticancer and Antimicrobial Evaluation

Thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. Among these, certain compounds showed significant activity, offering a basis for further medicinal chemistry applications in developing treatments against specific cancer types and microbial infections (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S2/c1-31-20-5-2-4-18(14-20)27-22(29)16-33-24-25-11-12-28(24)19-9-7-17(8-10-19)23(30)26-15-21-6-3-13-32-21/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYXLJNQMJLVPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene](/img/structure/B2684427.png)

![Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2684429.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide](/img/structure/B2684430.png)

![N-cyclohexyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2684432.png)

![ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2684435.png)

![2-({6-[(4-Chlorobenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid](/img/structure/B2684436.png)

![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid](/img/structure/B2684437.png)